molecular formula C11H16OS B7775669 4-(2-Methylphenoxy)butane-1-thiol

4-(2-Methylphenoxy)butane-1-thiol

Cat. No.: B7775669
M. Wt: 196.31 g/mol
InChI Key: PJLXDWSVGKUBNB-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)butane-1-thiol is an organic compound with the molecular formula C11H16OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a butane chain, which is further substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenoxy)butane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 4-bromobutane with sodium hydrosulfide to form butane-1-thiol. This intermediate can then react with 2-methylphenol in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of thiols often relies on the high nucleophilicity of sulfur. For example, the reaction of sodium hydrosulfide with alkyl halides is a common approach. This method can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)butane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrochloric acid, zinc.

    Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Hydrocarbons: Formed from the reduction of thioacetals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)butane-1-thiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, forming stable thioether linkages. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylphenoxy)butane-1-thiol is unique due to the presence of both a phenoxy group and a thiol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable thioether linkages makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-(2-methylphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-10-6-2-3-7-11(10)12-8-4-5-9-13/h2-3,6-7,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLXDWSVGKUBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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